molecular formula C20H16N2O4S B11513988 2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl propanoate

2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl propanoate

Cat. No.: B11513988
M. Wt: 380.4 g/mol
InChI Key: DWPJYDILLMCFQC-BOPFTXTBSA-N
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Description

2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl propionate is a complex organic compound with a unique structure that includes a thiazolo-benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl propionate typically involves the cyclization of 2-mercaptobenzimidazole derivatives with appropriate ketones. For instance, the reaction of 2-mercaptobenzimidazole with ketones in boiling acetic acid and sulfuric acid yields 2-benzimidazolylthioacetophenone derivatives, which can then be cyclized to form the thiazolo-benzimidazole core using polyphosphoric acid or hydroxy(tosyloxy)iodobenzene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl propionate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl propionate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl propionate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolo-benzimidazole core is known to bind to active sites of enzymes, inhibiting their activity and thereby affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl acetate
  • 2-ethoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl acetate

Uniqueness

Compared to similar compounds, 2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl propionate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group, for instance, can influence its solubility and interaction with biological targets .

Properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

[2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] propanoate

InChI

InChI=1S/C20H16N2O4S/c1-3-18(23)26-15-9-8-12(10-16(15)25-2)11-17-19(24)22-14-7-5-4-6-13(14)21-20(22)27-17/h4-11H,3H2,1-2H3/b17-11-

InChI Key

DWPJYDILLMCFQC-BOPFTXTBSA-N

Isomeric SMILES

CCC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OC

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC

Origin of Product

United States

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